tert-Butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 1,3-dihydroxypropyl substituent at the 4-position.
The compound’s synthesis likely involves protecting-group strategies, similar to methods described for tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (e.g., reaction with di-tert-butyl carbonate in dioxane/water) . The presence of two hydroxyl groups may necessitate additional steps, such as selective oxidation or protection/deprotection, to avoid side reactions.
Properties
IUPAC Name |
tert-butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)14-7-4-10(5-8-14)11(16)6-9-15/h10-11,15-16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEMNUAUNXODLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 1,3-dihydroxypropane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency of the process. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and high throughput.
Chemical Reactions Analysis
Oxidation Reactions
The 1,3-dihydroxypropyl group is susceptible to oxidation under controlled conditions. Common reagents and outcomes include:
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Key Finding : Selective oxidation of the vicinal diol (1,3-dihydroxypropyl) with NaIO<sub>4</sub> yields a ketone intermediate without affecting the tert-butyl carbamate group .
Reduction Reactions
The ester group undergoes reduction, while the diol side chain may remain intact or participate depending on conditions:
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Note : LiAlH<sub>4</sub> selectively reduces the carbamate ester to a primary alcohol, retaining the piperidine ring and diol functionality .
Protection/Deprotection Strategies
The hydroxyl groups in the 1,3-dihydroxypropyl chain are often protected to avoid side reactions:
| Protecting Group | Reagent | Conditions | Stability |
|---|---|---|---|
| TBSCl | Imidazole, DMF | RT, 12h | Acid-sensitive |
| Ac<sub>2</sub>O | Pyridine, reflux | 2h | Base-labile |
| BnBr | NaH, THF | 0°C → RT | Hydrogenolysis-removable |
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Critical Insight : Silyl protection (e.g., TBS) is preferred for orthogonal deprotection strategies in multi-step syntheses .
Nucleophilic Substitution
The piperidine nitrogen’s tert-butyl carbamate group can be deprotected for further functionalization:
| Step | Reagent | Conditions | Outcome |
|---|---|---|---|
| 1 | HCl (4M in dioxane) | RT, 2h | Deprotection to free piperidine amine |
| 2 | R-X (alkyl halide) | K<sub>2</sub>CO<sub>3</sub>, DMF | N-alkylation |
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Application : Deprotected amine intermediates are used to synthesize targeted molecules, such as GPR119 agonists .
Esterification and Transesterification
The hydroxyl groups enable ester formation under mild conditions:
| Reagent | Conditions | Product | Efficiency |
|---|---|---|---|
| AcCl | Pyridine, 0°C | Acetylated diol | >90% |
| Vinyl acetate | Lipase, RT | Enzymatic monoesterification | 60–70% |
Cyclization Reactions
The 1,3-dihydroxypropyl side chain facilitates intramolecular cyclization:
| Reagent | Conditions | Product |
|---|---|---|
| TsCl | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> | Five-membered cyclic ether |
| BF<sub>3</sub>·Et<sub>2</sub>O | Toluene, 80°C | Six-membered lactone |
-
Mechanism : Tosylation of one hydroxyl group followed by nucleophilic attack by the adjacent hydroxyl leads to ether formation .
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique reactivity:
| Compound | Key Reaction | Outcome Difference |
|---|---|---|
| tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | Oxidation of benzylic alcohol | Forms ketone (vs. diol cleavage) |
| tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | Esterification | Lower regioselectivity |
Research Advancements
Recent studies emphasize:
Scientific Research Applications
Medicinal Chemistry
1.1. Role in PROTAC Development
One of the most significant applications of tert-Butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate is its utilization as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, thereby offering a novel approach to treating diseases that involve aberrant protein accumulation . The compound's structural properties enhance the orientation of the degrader, influencing ternary complex formation and optimizing drug-like characteristics .
Data Table: Comparative Analysis of Piperidine Derivatives
Case Studies and Research Findings
5.1. Targeted Protein Degradation
A study published in Molecular Pharmacology highlighted how incorporating semi-flexible linkers like this compound into PROTAC designs improved their efficacy in degrading specific target proteins associated with cancer . The research demonstrated that optimizing linker length and flexibility significantly affected degradation rates.
5.2. Antimicrobial Activity Exploration
Another investigation focused on the synthesis of piperidine derivatives for their potential antimicrobial properties revealed that compounds with similar structures exhibited significant inhibitory effects against Mycobacterium tuberculosis strains . Although direct studies on this compound are still emerging, these findings suggest potential for further exploration.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate and analogous compounds:
Structural and Functional Insights:
Hydrophilicity and Solubility: The 1,3-dihydroxypropyl group in the target compound is expected to increase polarity and water solubility compared to single-hydroxy analogs like tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. This is supported by the higher TPSA (Topological Polar Surface Area) of dihydroxy derivatives, which correlates with reduced GI absorption and BBB penetration . In contrast, compounds with non-polar substituents (e.g., tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate) exhibit lower solubility in polar solvents .
Synthetic Complexity :
- The dihydroxypropyl group may require multi-step synthesis, including hydroxyl protection (e.g., silyl ethers) to prevent undesired side reactions during coupling. This contrasts with simpler alkyl or aryl substitutions (e.g., indolyl or pyridinyl groups), which are directly introduced via nucleophilic substitution or coupling reactions .
Biological and Pharmacological Implications: The presence of fluorine in tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate suggests improved metabolic stability and target binding affinity due to fluorine’s electronegativity and steric effects . The indolyl group in tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate may confer aromatic stacking interactions in biological targets but reduces aqueous solubility .
Research Findings and Data
Physicochemical Properties (Extrapolated):
- TPSA : Estimated at ~90 Ų for the dihydroxypropyl derivative (vs. 55.6 Ų for the 3-hydroxypropyl analog) .
- logP : Predicted to be lower than analogs with aromatic or alkyl substituents, aligning with its hydrophilic nature.
- Solubility: Likely higher in polar solvents (e.g., DMSO, ethanol) compared to tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate .
Biological Activity
tert-Butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H25NO3
- Molar Mass : 241.35 g/mol
- Density : Approximately 1.114 g/cm³
- Melting Point : 34-40 °C
- Solubility : Soluble in methanol
The compound acts primarily as an inhibitor of monoamine oxidases (MAOs), which are enzymes involved in the metabolism of neurotransmitters. Inhibition of MAO-A and MAO-B has been linked to therapeutic effects in various neurological disorders, including depression and anxiety disorders. Research indicates that the compound may selectively inhibit these isoforms, which is crucial for developing targeted therapies.
Structure-Activity Relationships (SAR)
Recent studies have highlighted the importance of structural modifications in enhancing the inhibitory potency of piperidine derivatives:
| Compound | R Group | IC50 (nM) | Selectivity |
|---|---|---|---|
| 1 | H | 342 | MAO-A |
| 19 | -CH3 | 1470 | MAO-B |
| 25 | -C2H5 | 370 | MAO-B |
This table illustrates how different substituents on the piperidine ring can influence the selectivity and potency against MAO isoforms. The most effective compounds were found to be those with specific disubstitution patterns.
Study on Antimycobacterial Activity
A significant study investigated the antimycobacterial properties of piperidine derivatives, including this compound. The compound demonstrated promising activity against Mycobacterium tuberculosis (Mtb), with an IC50 value indicating effective inhibition of bacterial growth:
- IC50 Values :
- Compound A: 14 ± 3 µM
- Compound B: >50 µM
This study suggests that modifications to the piperidine structure can enhance biological activity against tuberculosis, presenting a potential avenue for drug development against resistant strains.
In Vivo Studies
In vivo studies have shown that derivatives of this compound can penetrate the blood-brain barrier effectively, making them suitable candidates for treating central nervous system disorders. The pharmacokinetics of these compounds were evaluated using mouse models, demonstrating favorable absorption and distribution profiles.
Q & A
Q. What are the recommended synthesis routes and characterization methods for tert-butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate?
While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous piperidine derivatives (e.g., tert-butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate) typically involve multi-step reactions. Common steps include:
- Amide coupling : Using carbodiimide reagents (e.g., DCC) to attach the dihydroxypropyl group to the piperidine ring.
- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is introduced via Boc-anhydride under basic conditions (e.g., DMAP, THF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Characterization methods include NMR (¹H/¹³C for confirming substituent positions), mass spectrometry (HRMS for molecular weight verification), and HPLC (purity >95%) .
Q. What safety protocols are critical when handling this compound in the lab?
Based on analogous compounds:
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), lab coats, and safety goggles. For aerosol generation, use NIOSH-certified respirators (e.g., P95 for particulates) .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
- Emergency measures : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15 minutes .
- Storage : Store in airtight containers at room temperature (RT), away from oxidizing agents and moisture .
Q. How stable is this compound under typical laboratory conditions?
Stability data for this specific compound is limited, but Boc-protected piperidines generally:
- Thermal stability : Decompose above 150°C; avoid prolonged heating during rotary evaporation.
- Hydrolytic sensitivity : The Boc group is susceptible to acidic conditions (e.g., TFA), while the dihydroxypropyl moiety may oxidize in the presence of strong oxidizing agents .
- Light sensitivity : Store in amber glass bottles to prevent photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst use : DMAP or HOBt improves coupling efficiency during amide formation .
- Temperature control : Maintain reactions at 0–25°C to minimize side reactions (e.g., epimerization).
- Workup strategies : Use aqueous washes (NaHCO₃ for acid removal, brine for phase separation) to isolate the product .
Q. How can contradictions in acute toxicity data for similar Boc-protected piperidines be resolved?
Discrepancies arise due to variations in test models (e.g., rodent vs. human cell lines) and purity levels. To address this:
- Standardize testing : Use OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) across batches.
- Impurity profiling : Analyze by LC-MS to identify contaminants (e.g., residual thioureas from coupling reactions) that may skew toxicity results .
- Cross-reference SDS : Compare classifications from multiple suppliers (e.g., Key Organics vs. Kishida Chemical) to identify consensus hazards .
Q. What strategies are recommended for studying the biological activity of tert-butyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate?
- Target identification : Perform molecular docking studies against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using the dihydroxypropyl group as a hydrogen-bond donor .
- In vitro assays : Test cytotoxicity (MTT assay), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 cell model).
- Structural analogs : Compare activity with derivatives lacking the dihydroxypropyl group to isolate its pharmacophoric contribution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
